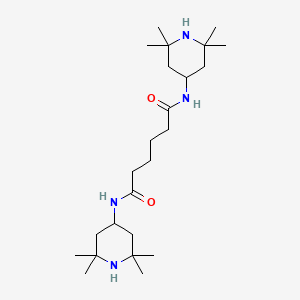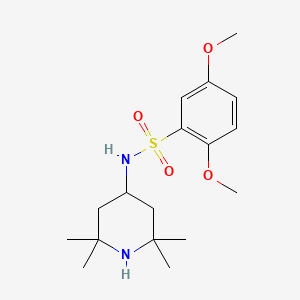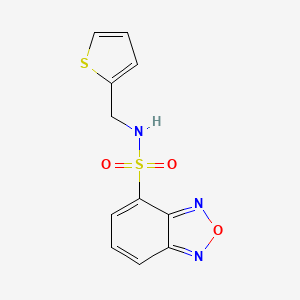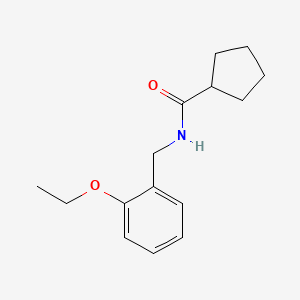
N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide, commonly referred to as Tinuvin 770, is a widely used UV stabilizer in various industries such as plastics, coatings, and textiles. It is a highly effective antioxidant that prevents the degradation of materials caused by UV radiation. The purpose of
Mécanisme D'action
N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide acts as a free radical scavenger, preventing the degradation of materials caused by UV radiation. It works by absorbing UV radiation and converting it into heat, which is then dissipated. This prevents the formation of free radicals that can cause degradation of the material. In addition, it can also act as a hydrogen donor, further preventing the formation of free radicals.
Biochemical and Physiological Effects
This compound has low toxicity and is not expected to have any significant effects on human health. It is not absorbed through the skin and is not expected to accumulate in the body. However, it is important to handle the substance with care and follow proper safety protocols when working with it.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide is a highly effective UV stabilizer that can prevent the degradation of materials caused by UV radiation. It is easy to handle, has low toxicity, and is widely available. However, it can be expensive, and its effectiveness can be affected by factors such as temperature, humidity, and exposure time.
Orientations Futures
There are several future directions for the research and development of N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide. One area of focus is the development of new materials that require UV protection, such as biodegradable plastics. Another area of research is the optimization of the synthesis method to improve the purity and yield of the final product. Additionally, there is a need for further research on the long-term effectiveness of this compound in various applications. Finally, there is a need for the development of more cost-effective UV stabilizers that can provide comparable or better performance than this compound.
Méthodes De Synthèse
The synthesis of N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide involves the reaction of 2,2,6,6-tetramethylpiperidine-4-one with hexanediamine in the presence of a catalyst. The resulting product is then purified through recrystallization or chromatography. The purity of the final product is crucial for its effectiveness as a UV stabilizer.
Applications De Recherche Scientifique
N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide has been extensively studied for its UV stabilization properties in various industries. It has been shown to be highly effective in preventing the degradation of polymers and coatings caused by UV radiation. In addition, it has been used in the development of new materials that require UV protection. The scientific research on this compound has contributed significantly to the advancement of UV stabilizer technology.
Propriétés
IUPAC Name |
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O2/c1-21(2)13-17(14-22(3,4)27-21)25-19(29)11-9-10-12-20(30)26-18-15-23(5,6)28-24(7,8)16-18/h17-18,27-28H,9-16H2,1-8H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAUCVGWSNUAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCCCC(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5328541.png)
![3-[(dimethylamino)methyl]-1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5328546.png)

![N-methyl-N-[3-(2-methylphenoxy)propyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5328552.png)

![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5328569.png)
![methyl 2-[3-hydroxy-2-oxo-4-(4-propoxybenzoyl)-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5328574.png)
![N~3~-(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5328580.png)
![methyl 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}benzoate](/img/structure/B5328582.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5328590.png)

![N-[3-(4-morpholinyl)propyl]cyclooctanamine](/img/structure/B5328615.png)